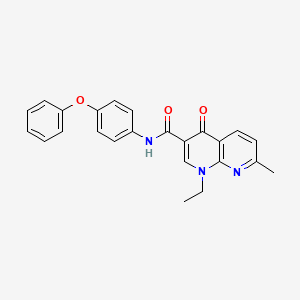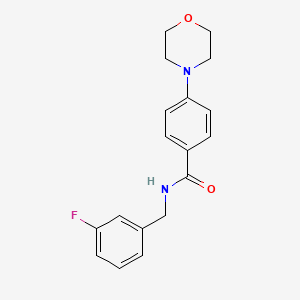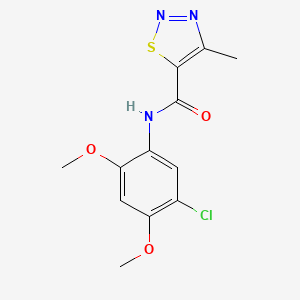![molecular formula C17H18N2O4 B4506488 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4506488.png)
3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide
説明
3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
A series of compounds closely related to 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide have been synthesized and characterized, revealing potential antimycobacterial activities. Compounds within this structural family have demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and Mycobacterium intracellulare than standard treatments such as ciprofloxacin, isoniazid, or pyrazinamide. These findings highlight the potential for these compounds to contribute to the development of new antimycobacterial therapies, addressing a significant need for novel treatments against mycobacterial infections (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'Mahony, Coffey, Král’ová, Jampílek, 2013).
Antioxidant Properties
Another area of research involving amino-substituted benzamide derivatives, which include compounds similar to this compound, focuses on their antioxidant capabilities. These compounds have been identified as potent antioxidants, capable of scavenging free radicals. Electrochemical oxidation studies of these derivatives provide valuable insights into their radical scavenging activity, revealing a potential role in preventing oxidative stress-related diseases. This suggests a promising avenue for further investigation into their therapeutic applications as antioxidants (Jovanović, Miličević, Jadreško, Hranjec, 2020).
Photosynthetic Electron Transport Enhancement
Further studies have explored the impact of similar compounds on the rate of photosynthetic electron transport (PET) in spinach chloroplasts. This research has shown that certain derivatives significantly stimulate PET, suggesting they can induce conformational changes in thylakoid membranes. This increases their permeability, uncoupling phosphorylation from electron transport, and may have implications for enhancing photosynthesis efficiency or as a tool in photosynthesis research (Tengler et al., 2013).
特性
IUPAC Name |
3-[2-(4-methoxyphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(23-15-8-6-14(22-2)7-9-15)17(21)19-13-5-3-4-12(10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKRIJJZORKEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1H-imidazol-1-yl)benzyl]-2,2-dimethylpropanamide](/img/structure/B4506405.png)
![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4506438.png)
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)

methanone](/img/structure/B4506453.png)
methanone](/img/structure/B4506461.png)

![1-[5-TERT-BUTYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE](/img/structure/B4506478.png)
![6-Benzyl-2,5-dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506481.png)
![1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4506495.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B4506507.png)
